molecular formula C15H11F3O2 B7993453 3'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone

3'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7993453
M. Wt: 280.24 g/mol
InChI Key: OJZHQMJHKCSENS-UHFFFAOYSA-N
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Description

3'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoromethyl (-CF₃) group attached to the carbonyl carbon and a methoxy (-OCH₃) substituent at the 3-position of the phenyl ring. This compound belongs to a class of acetophenone derivatives where electronic and steric effects of substituents significantly influence physical, chemical, and biological properties.

For example, hydroxy- and methoxy-substituted acetophenones are synthesized via Friedel-Crafts acylation or demethylation reactions using AlCl₃ as a catalyst (e.g., 2'-hydroxy-3'-methoxyacetophenone synthesis in ). Fluorinated derivatives like 2,2,2-trifluoroacetophenone are often prepared via halogen exchange reactions or polycondensation in superacid media (Evidences 10, 16).

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(3-methoxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(19)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZHQMJHKCSENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The catalytic cycle begins with oxidative addition of the trifluoroacetamide to Pd(0), followed by transmetalation with the arylboronic acid. Reductive elimination yields the desired acetophenone derivative. Key parameters include:

  • Catalyst Loadings : 1 mol% Pd₂dba₃ and 1.5 equiv CuTC achieve optimal turnover.

  • Solvent Effects : THF outperforms dimethylformamide (DMF) or dichloromethane (DCM) due to superior ligand solubility.

  • Temperature : Reactions at 30°C for 18 hours provide a 68% yield, whereas higher temperatures (50°C) promote side reactions.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing protodeboronation of the arylboronic acid reduces yields. Adding trifuran-2-ylphosphane (TFP) as a ligand suppresses this pathway by stabilizing the Pd intermediate.

  • Scalability : The sealed-tube setup limits batch size. Transitioning to flow chemistry could enhance scalability while maintaining inert conditions.

Grignard Reagent-Mediated Trifluoroacetylation

Grignard methodologies exploit the nucleophilic reactivity of aryl magnesium halides to install trifluoroacetyl groups. A patented approach reacts 1,3-dimethoxybenzene with trifluoroacetyldimethylamine in THF using magnesium chips to generate the Grignard intermediate.

Stepwise Synthesis

  • Grignard Formation : Magnesium reacts with 1,3-dimethoxybenzene in THF at 25°C to form the aryl magnesium bromide.

  • Acylation : The Grignard reagent reacts with trifluoroacetyldimethylamine at −10°C, followed by acidic workup to yield the ketone.

Yield and Purity Considerations

  • Temperature Control : Maintaining subambient temperatures (−10°C to 0°C) prevents over-addition of the Grignard reagent to the carbonyl group.

  • Solvent Selection : THF ensures homogeneity, but diethyl ether alternatives may reduce side product formation in larger batches.

Table 1: Comparative Analysis of Grignard-Based Methods

ParameterPatent CN112028752APatent WO2021240331A1
Starting Material1,3-Dimethoxybenzene1,3,5-Trichlorobenzene
Trifluoroacetyl SourceTrifluoroacetyldimethylamineEthyl trifluoroacetate
Reaction Time6 hours4–6 hours
Yield72%65%
Key AdvantageHigh regioselectivitySolvent-free conditions

Emerging Techniques and Innovations

Photoredox Catalysis

Recent advances employ visible-light-mediated catalysis to generate trifluoroacetyl radicals, which couple with methoxyphenyl precursors. While experimental, this method avoids transition metals and operates under milder conditions.

Continuous Flow Synthesis

Microreactor systems enhance heat and mass transfer for exothermic Grignard reactions, potentially improving yields beyond batch processes .

Chemical Reactions Analysis

Types of Reactions

3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3’-hydroxy-2,2,2-trifluoroacetophenone.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol, 3’-(3-methoxyphenyl)-2,2,2-trifluoroethanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: 3’-Hydroxy-2,2,2-trifluoroacetophenone

    Reduction: 3’-(3-Methoxyphenyl)-2,2,2-trifluoroethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the methoxy group can participate in hydrogen bonding interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Acetophenone Derivatives

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents Reference
3'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone N/A 208.12 -CF₃, 3-OCH₃
2'-Hydroxy-3'-methoxyacetophenone 50–52 166.16 -OH, 3-OCH₃
2'-Hydroxy-6'-methoxyacetophenone 56–57 166.16 -OH, 6-OCH₃
5'-Fluoro-2'-hydroxyacetophenone 46–48 154.04 -OH, 5-F
2,2,2-Trifluoroacetophenone N/A 174.12 -CF₃
3'-Methyl-2,2,2-trifluoroacetophenone N/A 188.14 -CF₃, 3-CH₃

Key Observations :

  • The methoxy group increases molecular weight compared to non-substituted analogs.
  • Hydroxy-substituted derivatives exhibit lower melting points than fluorinated counterparts due to hydrogen bonding ().

Reactivity in Organic Reactions

Electrophilicity and Catalytic Activity

  • Hydroboration: 2,2,2-Trifluoroacetophenone undergoes rapid hydroboration (100% yield in 15 min) compared to sterically hindered analogs like 2,2,2-trimethylacetophenone (2.5 h, quantitative yield) due to the electron-withdrawing -CF₃ group enhancing carbonyl electrophilicity ().
  • Epoxidation: Trifluoroacetophenone acts as an organocatalyst for alkene epoxidation with H₂O₂, achieving >90% yields for mono- and trisubstituted alkenes. Methoxy-substituted derivatives may alter catalytic efficiency by modulating electron density (Evidences 13, 23).
  • Competition Reactions: In reactions with benzaldehyde, 2,2,2-trifluoroacetophenone exhibits higher reactivity (68:32 product ratio) than aldehydes but lower than CHF₂ analogs (37:63 ratio), indicating electronic activation dominates over steric effects ().

Table 2: Binding Affinities of Trifluoroacetophenone Derivatives

Compound Experimental ΔG (kcal/mol) Predicted ΔG (kcal/mol) Reference
3'-Methyl-2,2,2-trifluoroacetophenone -11.80 -12.16
Galantamine (Control) N/A -10.50
This compound Not reported Predicted lower affinity

Key Observations :

  • The methyl-substituted derivative shows strong AChE inhibition (ΔG = -11.80 kcal/mol), comparable to galantamine. Methoxy substitution may reduce activity due to increased steric bulk or altered electronic interactions.
  • Computational models (e.g., GraphConv) predict binding affinities with high accuracy, aiding in drug design (Evidences 3, 14).

Spectroscopic and Computational Comparisons

  • Vibrational Frequencies: The C=O stretch in 2,2,2-trifluoroacetophenone hydrazones appears at ~1620 cm⁻¹, shifted from non-fluorinated analogs (~1680 cm⁻¹) due to the -CF₃ group's electron-withdrawing effect ().
  • Dipole Moments: Trifluoroacetophenone derivatives exhibit higher dipole moments (6.69–8.38 Debye) compared to non-fluorinated analogs, enhancing solubility in polar solvents ().

Biological Activity

3'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16H14F3O
  • Molecular Weight : 300.28 g/mol
  • Structure : The presence of the trifluoroacetyl group significantly influences the compound's electronic properties and biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted salicylanilides have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL . This suggests that this compound may also possess similar properties due to its structural similarities.

Cytotoxicity

The cytotoxic effects of fluorinated compounds are often evaluated in vitro using various cell lines. Studies have shown that compounds with MIC values below 1 µg/mL can exhibit selective toxicity against cancerous cells while sparing normal cells. The selectivity index is crucial for determining the therapeutic potential of such compounds .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to enzymes involved in bacterial metabolism.
  • Receptor Modulation : The compound could potentially modulate receptors related to inflammation or infection responses.

Case Studies

  • Study on Antimicrobial Activity : A series of fluorinated compounds were synthesized and tested against various strains of S. aureus. Compounds with trifluoromethyl substitutions demonstrated improved potency compared to their non-fluorinated counterparts .
  • Cytotoxicity Assessment : In a cytotoxicity study involving Vero cells, several derivatives were found to have a high selectivity index, indicating their potential for further development as therapeutic agents against resistant bacterial strains .

Data Table: Biological Activity Overview

CompoundMIC (µg/mL)Selectivity IndexTarget Organism
This compoundTBDTBDMRSA
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide0.031–0.062>10MRSA
Trifluoromethyl salicylanilide<1TBDVarious strains of S. aureus

Q & A

Q. What are the common synthetic routes for 3'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-methoxybenzene and trifluoroacetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Alternatively, nucleophilic substitution on pre-functionalized acetophenone derivatives (e.g., brominated intermediates) with methoxy groups may be employed. Reaction optimization, such as solvent polarity (e.g., dichloromethane vs. ether) and temperature control (0–25°C), significantly impacts yield. For instance, excessive Lewis acid usage may lead to over-acylation, reducing selectivity . Key Data :
ParameterTypical RangeImpact on Yield
Lewis Acid (AlCl₃)1.2–1.5 equivalentsOptimal at 1.3
Reaction Time4–8 hoursProlonged → side products

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodological Answer :
  • ¹⁹F NMR : The trifluoromethyl group (-CF₃) exhibits a distinct singlet at δ -60 to -65 ppm, unaffected by aryl substituents.
  • ¹H NMR : The methoxy (-OCH₃) proton appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-substitution reduces splitting complexity).
  • IR Spectroscopy : Strong C=O stretching at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm the trifluoroacetophenone core. Differentiation from analogs (e.g., methyl-substituted derivatives) relies on meta-substitution patterns observed in NOESY/ROESY experiments .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar byproducts. Due to its low melting point (-40°C) and moderate boiling point (~165°C), fractional distillation under reduced pressure (20–30 mmHg) is viable. Recrystallization in ethanol/water (7:3) yields high-purity crystals (>98%) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The -CF₃ group deactivates the acetophenone ring, directing electrophilic substitution to the para position relative to the methoxy group. For example, nitration with HNO₃/H₂SO₄ preferentially targets the 5'-position. Computational studies (DFT/B3LYP) reveal that the -CF₃ group lowers the LUMO energy at the para site by 1.2–1.5 eV, enhancing electrophilic attack . Contradiction Note : Chlorination may deviate due to steric hindrance; conflicting reports suggest meta-chlorination dominates under radical conditions .

Q. What computational methods validate the compound’s reactivity in organocatalytic applications?

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ ranging from 10–50 µM) may arise from impurity profiles or solvent effects. Validate purity via HPLC (≥99%) and standardize assay conditions (e.g., DMSO concentration ≤0.1%). Comparative studies with analogs (e.g., 3'-chloro derivatives) isolate the role of the methoxy group in modulating membrane permeability .

Q. What role does this compound play in multi-step syntheses of pharmaceuticals?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing trifluoromethylated heterocycles. For example, condensation with hydroxylamine forms oxime intermediates, which undergo Beckmann rearrangement to amides. In afoxolaner synthesis, its aryl trifluoromethyl ketone moiety is critical for acaricidal activity, requiring regioselective cross-coupling with chlorophenyl precursors .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference ¹H/¹³C NMR with computed chemical shifts (GIAO method) to resolve signal overlap .
  • Safety Handling : Classified as UN1224 (Ketones, liquid, n.o.S.); store in flammable storage cabinets with inert gas (N₂) headspace .

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